molecular formula C6H7NO3S B1587356 5-methylpyridine-3-sulfonic Acid CAS No. 4808-70-2

5-methylpyridine-3-sulfonic Acid

Cat. No.: B1587356
CAS No.: 4808-70-2
M. Wt: 173.19 g/mol
InChI Key: GHCQNEIFBBBMQB-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-sulfonic acid: is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where a methyl group is attached to the fifth position and a sulfonic acid group is attached to the third position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In industrial settings, the production of 5-methylpyridine-3-sulfonic acid typically involves the sulfonation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Formation of halogenated or aminated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Methylpyridine-3-sulfonic acid is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and catalysts. Its sulfonic acid group makes it a valuable component in detergents and cleaning agents .

Mechanism of Action

The mechanism of action of 5-methylpyridine-3-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The pyridine ring can participate in π-π stacking interactions and coordinate with metal ions, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-Methylpyridine-3-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, making it versatile in various chemical and industrial applications.

Properties

IUPAC Name

5-methylpyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCQNEIFBBBMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376233
Record name 5-methylpyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-70-2
Record name 5-Methyl-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylpyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-3-PYRIDINESULFONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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